molecular formula C14H22N2O4 B087170 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid CAS No. 1031-90-9

5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid

Cat. No. B087170
CAS RN: 1031-90-9
M. Wt: 282.34 g/mol
InChI Key: IVELJTFCCSNMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid, also known as BCCB, is a barbiturate derivative that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in water and ethanol. The compound has a unique structure that makes it attractive for scientific research, and it has been the subject of several studies in recent years.

Mechanism Of Action

The exact mechanism of action of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. It has been shown to enhance GABAergic neurotransmission and inhibit glutamatergic neurotransmission, which may contribute to its anticonvulsant and neuroprotective effects.

Biochemical And Physiological Effects

5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. It has also been shown to reduce seizure activity in animal models of epilepsy.

Advantages And Limitations For Lab Experiments

5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized structure. It has also been shown to have low toxicity in animal models. However, one limitation of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid is that it has poor solubility in aqueous solutions, which may make it difficult to use in some experiments.

Future Directions

There are several potential future directions for research on 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential as a treatment for epilepsy and other seizure disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid and its effects on neurotransmitter systems in the brain.

Synthesis Methods

5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-hydroxycyclohexanone with diethyl malonate to form a diethyl 4-(4-hydroxycyclohexyl)-2,6-dioxoheptanedioate intermediate. This intermediate is then reacted with butylamine and urea to form 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid.

Scientific Research Applications

5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid has been studied for its potential therapeutic applications in several areas, including neuroprotection, anticonvulsant activity, and anti-inflammatory effects. It has also been investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

1031-90-9

Product Name

5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

5-butyl-1-(4-hydroxycyclohexyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H22N2O4/c1-2-3-4-11-12(18)15-14(20)16(13(11)19)9-5-7-10(17)8-6-9/h9-11,17H,2-8H2,1H3,(H,15,18,20)

InChI Key

IVELJTFCCSNMJA-UHFFFAOYSA-N

SMILES

CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O

Canonical SMILES

CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O

synonyms

5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid

Origin of Product

United States

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